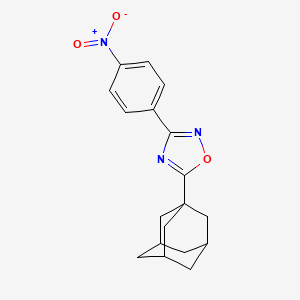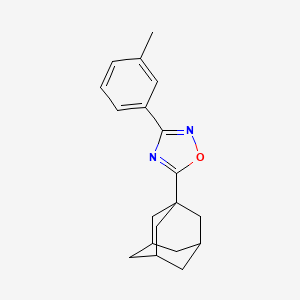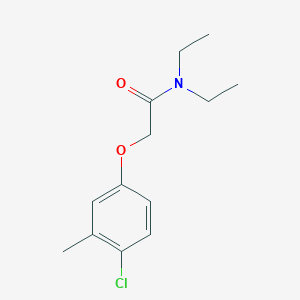![molecular formula C14H12F3N3O B3949166 N-(6-methyl-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3949166.png)
N-(6-methyl-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]urea
描述
N-(6-methyl-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]urea, also known as MP-10, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic properties. MP-10 has been studied for its ability to inhibit the activity of certain enzymes and receptors in the body, which may have implications for the treatment of various diseases. In
作用机制
The mechanism of action of N-(6-methyl-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]urea involves binding to the active site of its target enzymes and receptors, thereby inhibiting their activity. The compound has been shown to have a high affinity for CK2 and the P2X7 receptor, and its inhibitory effects have been demonstrated both in vitro and in vivo. Studies have also suggested that this compound may have additional mechanisms of action, including the ability to modulate the immune system and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and multifaceted. The compound has been shown to have anti-inflammatory effects, as well as the ability to modulate immune responses. In addition, studies have suggested that this compound may have anti-cancer effects, potentially through the induction of apoptosis in cancer cells. The compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of N-(6-methyl-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]urea is its specificity for its target enzymes and receptors, which allows for more precise manipulation of these systems in the laboratory. In addition, the compound has been shown to be relatively stable and easy to work with, which makes it a useful tool for researchers. However, there are also limitations to the use of this compound in lab experiments. For example, the compound may have off-target effects that could complicate interpretation of results, and its effects may vary depending on the specific cell type or animal model being used.
未来方向
There are numerous future directions for research on N-(6-methyl-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]urea and related compounds. One area of interest is the development of analogs with potentially improved properties, such as increased potency or selectivity. In addition, further studies are needed to better understand the mechanisms of action of this compound and its effects on various disease states. Finally, clinical trials will be necessary to determine the safety and efficacy of this compound as a potential therapeutic agent.
科学研究应用
N-(6-methyl-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]urea has been studied for its potential therapeutic applications in a variety of disease states. One area of research has focused on the compound's ability to inhibit the activity of certain enzymes and receptors in the body, including protein kinase CK2 and the P2X7 receptor. CK2 is a protein kinase that has been implicated in the development and progression of cancer, while the P2X7 receptor is involved in inflammatory responses and has been linked to a number of diseases, including arthritis and neurodegenerative disorders. This compound has been shown to inhibit the activity of both CK2 and the P2X7 receptor, suggesting that it may have potential therapeutic applications in the treatment of these diseases.
属性
IUPAC Name |
1-(6-methylpyridin-2-yl)-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O/c1-9-4-2-7-12(18-9)20-13(21)19-11-6-3-5-10(8-11)14(15,16)17/h2-8H,1H3,(H2,18,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHGEWKKXNZZSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-chlorophenyl)-N-[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B3949084.png)
![2-[(2-methylphenyl)amino]-3-(1-piperidinyl)naphthoquinone](/img/structure/B3949094.png)

![5-imino-2-(2-methylphenyl)-6-(2-thienylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3949116.png)
![N-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(3,4-dimethylphenyl)urea](/img/structure/B3949117.png)
![N-(4-fluoro-2-methylphenyl)-3-[1-(3-phenylpropyl)-3-piperidinyl]propanamide](/img/structure/B3949125.png)

![2-butyl-6-(4-hydroxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3949146.png)

![N-(3-chlorophenyl)-N-[1,4-dioxo-3-(1-pyrrolidinyl)-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B3949154.png)
![2-[(3-methylphenyl)amino]-3-(4-morpholinyl)naphthoquinone](/img/structure/B3949159.png)

![1-[(2-chlorophenoxy)acetyl]-2,6-dimethylpiperidine](/img/structure/B3949179.png)
![2-[(2-hydroxyethyl)amino]-3-[(3-methoxyphenyl)amino]naphthoquinone](/img/structure/B3949185.png)